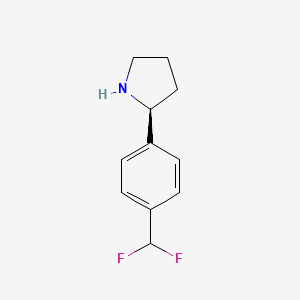![molecular formula C17H21N3O2 B15222829 tert-Butyl 3-([2,2'-bipyridin]-5-yl)-2-aminopropanoate](/img/structure/B15222829.png)
tert-Butyl 3-([2,2'-bipyridin]-5-yl)-2-aminopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-([2,2’-bipyridin]-5-yl)-2-aminopropanoate is a compound that features a tert-butyl ester group attached to a 3-aminopropanoate backbone, with a bipyridine moiety at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-([2,2’-bipyridin]-5-yl)-2-aminopropanoate typically involves the following steps:
Formation of the bipyridine moiety: The bipyridine unit can be synthesized through a coupling reaction of 2-bromopyridine with a suitable partner under palladium-catalyzed conditions.
Introduction of the tert-butyl ester group: The tert-butyl ester can be introduced by reacting the carboxylic acid precursor with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or using tert-butyl hydroperoxide under metal-free conditions.
Industrial Production Methods
Industrial production of tert-Butyl 3-([2,2’-bipyridin]-5-yl)-2-aminopropanoate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 3-([2,2’-bipyridin]-5-yl)-2-aminopropanoate can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of bipyridine N-oxides.
Reduction: Conversion to the corresponding alcohol.
Substitution: Formation of substituted amines or amides.
Applications De Recherche Scientifique
tert-Butyl 3-([2,2’-bipyridin]-5-yl)-2-aminopropanoate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of tert-Butyl 3-([2,2’-bipyridin]-5-yl)-2-aminopropanoate involves its interaction with molecular targets through its bipyridine moiety, which can coordinate with metal ions. This coordination can influence various biochemical pathways and catalytic processes. The tert-butyl ester group provides stability and can be hydrolyzed under acidic conditions to release the active compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Di-tert-butyl-2,2’-bipyridine: Similar in structure but lacks the amino group and the propanoate backbone.
2,2’-Bipyridin-6-yl tert-butyl nitroxide: Contains a nitroxide group instead of an amino group.
Uniqueness
tert-Butyl 3-([2,2’-bipyridin]-5-yl)-2-aminopropanoate is unique due to its combination of a bipyridine moiety with an amino group and a tert-butyl ester, providing a versatile scaffold for various applications in coordination chemistry, catalysis, and materials science.
Propriétés
Formule moléculaire |
C17H21N3O2 |
|---|---|
Poids moléculaire |
299.37 g/mol |
Nom IUPAC |
tert-butyl 2-amino-3-(6-pyridin-2-ylpyridin-3-yl)propanoate |
InChI |
InChI=1S/C17H21N3O2/c1-17(2,3)22-16(21)13(18)10-12-7-8-15(20-11-12)14-6-4-5-9-19-14/h4-9,11,13H,10,18H2,1-3H3 |
Clé InChI |
BVUCZLAYXSBCRU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C(CC1=CN=C(C=C1)C2=CC=CC=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



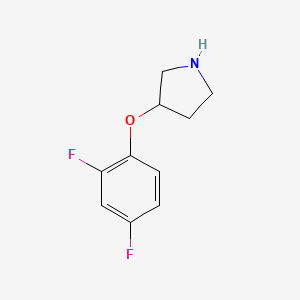
![N-Methyl-1-(2-phenylbenzo[d]oxazol-5-yl)methanamine](/img/structure/B15222772.png)

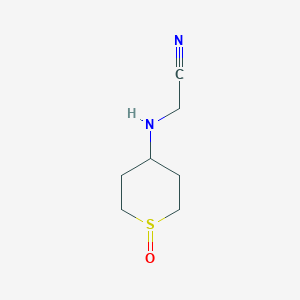
![Benzyl 2-methyl-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B15222793.png)
![Pyrazolo[1,5-a]pyrazin-3-ylmethanamine hydrochloride](/img/structure/B15222800.png)
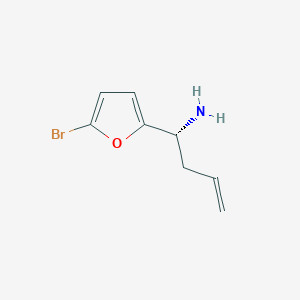

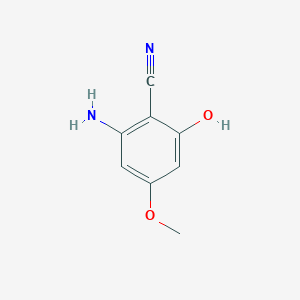


![Methyl 6-cyanoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15222840.png)
